molecular formula C15H17NO4 B8423452 1-(3,4-Methylenedioxyphenyl)-4-morpholino-1-butene-3-one

1-(3,4-Methylenedioxyphenyl)-4-morpholino-1-butene-3-one

Cat. No. B8423452
M. Wt: 275.30 g/mol
InChI Key: YZEYXUODTOBXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04209517

Procedure details

15 g of piperonal (0.1 mole), and 14.3 g of 3-morpholinoacetone (0.1 mole) are mixed in an aqueous-alcoholic sodium hydroxide solution (300 cm3 of 10% NaOH and 30 cm3 of ethanol). The mixture is stirred for 4 hours and the product obtained is then filtered. The product is rinsed with water and recrystallised from ethanol.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[O:12]1[CH2:17][CH2:16][N:15]([CH2:18][C:19](=[O:21])[CH3:20])[CH2:14][CH2:13]1>[OH-].[Na+]>[CH2:10]1[O:11][C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[CH:20][C:19](=[O:21])[CH2:18][N:15]3[CH2:16][CH2:17][O:12][CH2:13][CH2:14]3)=[CH:5][C:4]=2[O:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
14.3 g
Type
reactant
Smiles
O1CCN(CC1)CC(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product obtained
FILTRATION
Type
FILTRATION
Details
is then filtered
WASH
Type
WASH
Details
The product is rinsed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1OC=2C=C(C=CC2O1)C=CC(CN1CCOCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.